4-Fluoro-3-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

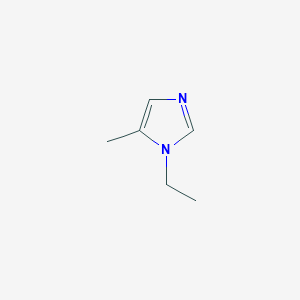

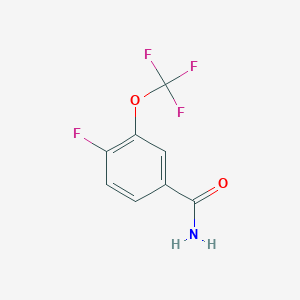

“4-Fluoro-3-(trifluoromethoxy)benzamide” is an organic compound with the molecular formula C8H5F4NO2 . It has a molecular weight of 223.13 . This compound is solid at ambient temperature .

Synthesis Analysis

The synthesis of “4-Fluoro-3-(trifluoromethoxy)benzamide” and similar compounds has been a topic of interest in recent years . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-3-(trifluoromethoxy)benzamide” can be represented by the InChI code: 1S/C8H5F4NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14) .

Physical And Chemical Properties Analysis

“4-Fluoro-3-(trifluoromethoxy)benzamide” is a solid at ambient temperature . It has a molecular weight of 223.13 . The InChI code for this compound is 1S/C8H5F4NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14) .

Aplicaciones Científicas De Investigación

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . “4-Fluoro-3-(trifluoromethoxy)benzamide” can be used as a reagent in trifluoromethoxylation reactions . These reactions are important for the synthesis of CF3O-containing compounds, which have promising applications in different fields .

Synthesis of CF3O-Containing Compounds

Despite the promising applications, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . “4-Fluoro-3-(trifluoromethoxy)benzamide” can facilitate the synthesis of these compounds, making them more accessible .

Development of New Fluorinated Compounds

Fluorine chemistry is currently one of the most exciting areas of research, contributing to the modernization of materials, agriculture, and healthcare industries . “4-Fluoro-3-(trifluoromethoxy)benzamide” can be used in the development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties .

Pharmaceutical Drugs

Pharmaceutical drugs featuring trifluoromethoxy substituent constitute less than 1.5% of the respective fluorine-containing marketed compounds . “4-Fluoro-3-(trifluoromethoxy)benzamide” can be used in the synthesis of these drugs, potentially leading to new treatments with unique properties .

Agrochemicals

Similarly, agrochemicals featuring trifluoromethoxy substituent constitute less than 2.5% of the respective fluorine-containing marketed compounds . “4-Fluoro-3-(trifluoromethoxy)benzamide” can be used in the synthesis of these agrochemicals, potentially leading to new products with unique properties .

Anti-Aging Agent

“4-Fluoro-3-(trifluoromethoxy)benzamide” can also be used in the development of anti-aging agents . This application is based on the effects of resveratrol derivatives on oxidative stress in cells .

Propiedades

IUPAC Name |

4-fluoro-3-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNZXOOUADEPOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(trifluoromethoxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2916828.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2916830.png)

![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916838.png)

![N-[(pyridin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2916840.png)

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-cyclopentylacetamide](/img/structure/B2916844.png)